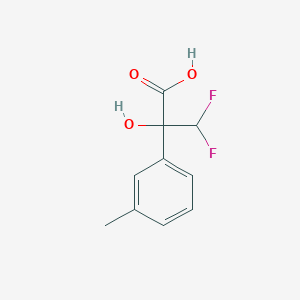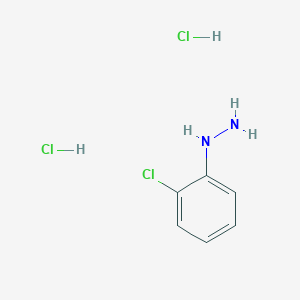
1-(2-Chlorophenyl)hydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)hydrazine dihydrochloride is an organic compound with the molecular formula C6H9Cl3N2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-chlorophenyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2-Chlorophenyl)hydrazine dihydrochloride typically involves the diazotization of 2-chloroaniline followed by reduction and hydrolysis. The process can be summarized as follows:
Diazotization: 2-chloroaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Reduction: The diazonium salt is then reduced using sodium pyrosulfite under controlled pH and temperature conditions (10-35°C, pH 7-9) to yield 2-chlorophenylhydrazine.
Hydrolysis: The resulting hydrazine derivative is hydrolyzed to obtain (2-Chlorophenyl)hydrazine dihydrochloride.
Industrial Production Methods: In industrial settings, the synthesis of (2-Chlorophenyl)hydrazine dihydrochloride may involve the use of hydrazine hydrate and p-chloroaniline in the presence of a solvent like glycol. The reaction is carried out at elevated temperatures (100-120°C) with heat-insulating reflux for several hours to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: (2-Chlorophenyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like sodium ethoxide and potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenylhydrazines
Scientific Research Applications
(2-Chlorophenyl)hydrazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pyrazolines and other heterocyclic compounds.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)hydrazine dihydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets bacterial enzymes and proteins, disrupting their normal function.
Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, leading to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
- 2-Chlorophenylhydrazine hydrochloride
- 4-Chlorophenylhydrazine hydrochloride
- 2-Bromophenylhydrazine hydrochloride
Comparison:
- Uniqueness: (2-Chlorophenyl)hydrazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity.
- Reactivity: Compared to its analogs, it exhibits different reactivity profiles in substitution and oxidation reactions.
- Applications: While similar compounds may be used in similar applications, (2-Chlorophenyl)hydrazine dihydrochloride is particularly noted for its use in the synthesis of pyrazolines and its role in studying bacterial resistance .
Properties
CAS No. |
871726-07-7 |
|---|---|
Molecular Formula |
C6H9Cl3N2 |
Molecular Weight |
215.5 g/mol |
IUPAC Name |
(2-chlorophenyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H7ClN2.2ClH/c7-5-3-1-2-4-6(5)9-8;;/h1-4,9H,8H2;2*1H |
InChI Key |
LLSFFPFJAGMIDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NN)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-2-Oxo-3-[1-(1H-pyrrol-2-YL)ethylidene]-1H-indol-5-ylurea](/img/structure/B12442927.png)
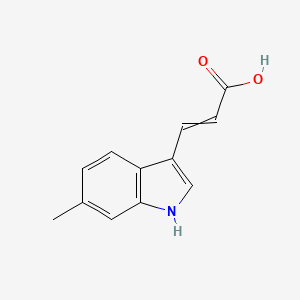
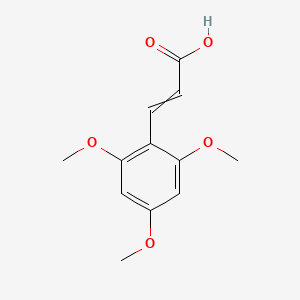
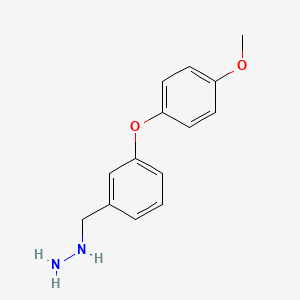
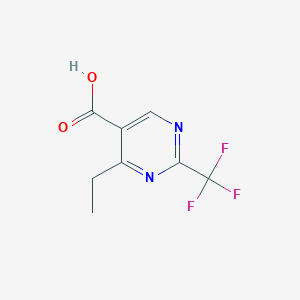
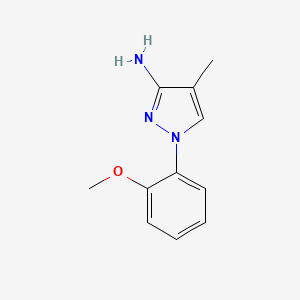

![3-[2-(3-bromophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12442964.png)
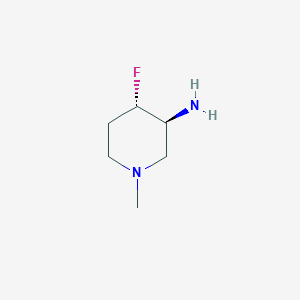
![4,6-dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12442974.png)
![(S)-1-[(RP)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12442980.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B12442986.png)
![N-[2-(aminomethyl)phenyl]benzenemethanamine](/img/structure/B12442994.png)
